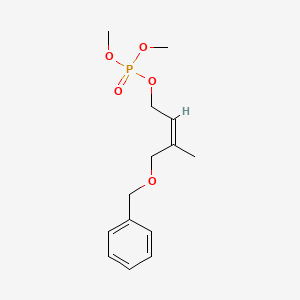![molecular formula C18H21NO11 B13849587 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: is a synthetic carbohydrate derivative used in various biochemical and chemical research applications. This compound is characterized by its nitrophenyl group attached to a galactopyranoside moiety, which is further acetylated at the 2, 3, and 4 positions. It is commonly used as a substrate in enzymatic assays and as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside typically involves the following steps:
Acetylation of Beta-D-galactopyranoside: The starting material, Beta-D-galactopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Introduction of the o-Nitrophenyl Group: The acetylated galactopyranoside is then reacted with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions:
Hydrolysis: o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside can undergo hydrolysis in the presence of water or aqueous solutions, leading to the removal of acetyl groups and the formation of o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: o-Aminophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of enzymes such as beta-galactosidase.
- Employed as a building block in the synthesis of more complex carbohydrate derivatives.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme kinetics.
- Serves as a model compound in the investigation of glycosidase activity.
Medicine:
- Potential applications in drug development, particularly in the design of enzyme inhibitors.
- Used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
- Applied in the production of specialty chemicals and reagents for biochemical research.
- Used in the development of novel materials with specific functional properties.
作用機序
The mechanism of action of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside primarily involves its interaction with enzymes such as beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing o-nitrophenol and the corresponding galactopyranoside. The released o-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics.
類似化合物との比較
o-Nitrophenyl Beta-D-galactopyranoside: Lacks the acetyl groups, making it more susceptible to enzymatic hydrolysis.
p-Nitrophenyl Beta-D-galactopyranoside: Similar structure but with the nitro group in the para position, affecting its reactivity and interaction with enzymes.
2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: Lacks the nitrophenyl group, used as an intermediate in the synthesis of other derivatives.
Uniqueness:
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside is unique due to the presence of both the nitrophenyl and acetyl groups, which confer specific reactivity and stability. This combination makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics and carbohydrate metabolism.
特性
分子式 |
C18H21NO11 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-7-5-4-6-12(13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15+,16+,17-,18-/m1/s1 |
InChIキー |
NXFUGQMYDWVNCD-DISONHOPSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


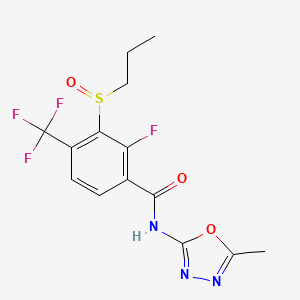
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
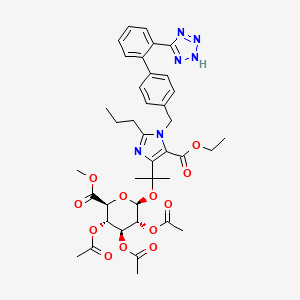
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
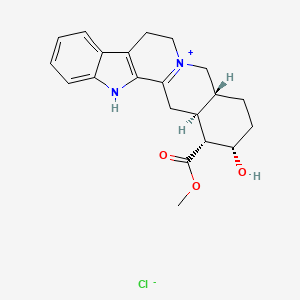


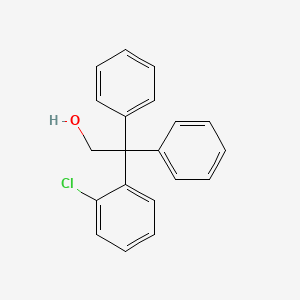
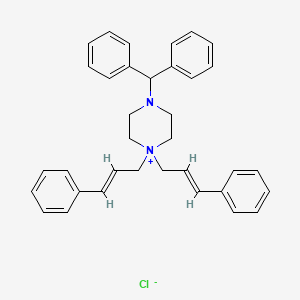
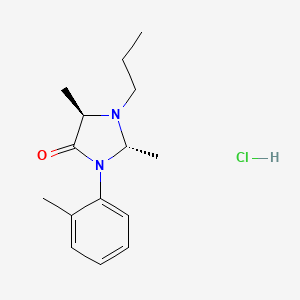
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)

